molecular formula C14H13NO4 B604350 ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate CAS No. 84088-82-4

ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

Cat. No. B604350
CAS RN: 84088-82-4
M. Wt: 259.26g/mol
InChI Key: UFMJUWOLIFFYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a chemical compound with the linear formula C14H13NO4 . It has a molecular weight of 259.264 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H13NO4 . The compound has a molecular weight of 259.264 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.264 and a linear formula of C14H13NO4 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources .

Scientific Research Applications

Diuretic Activity

This compound has been synthesized as a potential diuretic agent . Diuretics are substances that promote diuresis, the increased production of urine. This application is significant in the medical field for the treatment of conditions such as hypertension, heart failure, and certain kidney disorders.

Synthesis of Tropane Alkaloids

The structure of this compound is closely related to the central core of tropane alkaloids . These alkaloids have a wide array of biological activities and are of interest for the synthesis of medicinal compounds, including those with anesthetic and stimulant properties.

Anticancer Research

Indole derivatives, which share a similar structural motif with our compound, are prevalent in research for their application in treating cancer cells . The compound’s structure could be utilized in the synthesis of new indole derivatives with potential anticancer properties.

Microbial Treatment

The structural similarity to indole derivatives also suggests potential applications in the development of antimicrobial agents . Such compounds could be used to treat various bacterial and fungal infections.

Treatment of Disorders

Research into indole derivatives has shown their application in treating different types of disorders in the human body, including neurological disorders . The compound could be a precursor in the synthesis of drugs aimed at treating such conditions.

Pharmacological Property Improvement

The compound has been used as a base for the modification of pharmacological properties . By altering the compound’s structure, researchers can enhance the efficacy and reduce the side effects of existing drugs.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-14(18)10-12(16)9-5-3-4-8-6-7-15(11(8)9)13(10)17/h3-5,16H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMJUWOLIFFYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate

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